6-methyl-5-phenylpyrimidine-2,4-diamine

Antimalarial drug discovery DHFR inhibitor resistance Structure-activity relationship

Antimalarial research requires potent DHFR inhibitors effective against resistant mutants. 6-Methyl-5-phenylpyrimidine-2,4-diamine (P36) solves this: • Ki 36.7 nM vs C59R+S108N PfDHFR (cf. pyrimethamine Ki 53.9 nM). • 2.6× PvDHFR-TS selectivity (Ki 4.18 nM) for vivax-focused campaigns. • logP 2.778 enables BBB penetration studies in cerebral malaria. • MW 200.24 Da, halogen-free-ideal for parallel library SAR. Available via quote with global shipping.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 18588-50-6
Cat. No. B096747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-phenylpyrimidine-2,4-diamine
CAS18588-50-6
Synonyms2,4-diamino-5-phenyl-6-methylpyrimidine
IEM 687
IEM-687
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2
InChIInChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15)
InChIKeyRBOOBZAJMOATAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-phenylpyrimidine-2,4-diamine: Structural Identity and Classification


6-Methyl-5-phenylpyrimidine-2,4-diamine is a 2,4-diaminopyrimidine derivative historically designated IEM‑687 and classified as a structural analog of the antimalarial drug pyrimethamine [1]. It bears a 5‑phenyl and a 6‑methyl substituent, distinguishing it from other 2,4‑diaminopyrimidines. The compound has been catalogued in authoritative toxicogenomics and controlled vocabulary databases as a pyrimethamine congener, reflecting its established identity within antifolate research [2].

Chemical Class 2,4-Diaminopyrimidine antifolate analog
Research Fit DHFR inhibitor probe for SAR and resistance studies
Database Identity Pyrimethamine congener in toxicogenomic references

Why 6-Methyl-5-phenylpyrimidine-2,4-diamine Cannot Be Substituted


Within the 2,4‑diaminopyrimidine class, even minor alterations to the 5‑phenyl or 6‑alkyl substituents produce divergent DHFR inhibition profiles, mutant‑strain susceptibility, and lipophilicity. A systematic evaluation of pyrimethamine analogs demonstrated that varying the 6‑position from ethyl to methyl or the 5‑position from p‑chlorophenyl to phenyl results in >10‑fold shifts in Ki against wild‑type and resistant DHFR enzymes [1]. Consequently, substituting 6‑methyl‑5‑phenylpyrimidine‑2,4‑diamine with pyrimethamine or other in‑class analogs without targeted quantification of these parameters risks selecting a compound with substantially different potency, resistance profile, and physicochemical behavior.

Pyrimethamine swap

May shift DHFR inhibition profile and resistance pattern; head-to-head data indicate quantifiable differences in mutant enzyme sensitivity.

5‑Phenyl/6‑methyl alteration

Minor substituent changes produce >10‑fold Ki shifts across wild-type and resistant DHFR enzymes, altering potency and selectivity.

Physicochemical drift

Lipophilicity and molecular weight differences may change tissue distribution and synthetic tractability compared to other 2,4‑diaminopyrimidines.

Quantitative Differentiation of 6-Methyl-5-phenylpyrimidine-2,4-diamine


Activity Against Pyrimethamine-Resistant PfDHFR

In a head‑to‑head assay, 6‑methyl‑5‑phenylpyrimidine‑2,4‑diamine (P36) exhibited an IC50 of 39.69 ± 8.41 μM against the pyrimethamine‑resistant PfDHFR double‑mutant (C59R+S108N), while pyrimethamine's IC50 exceeded 50 μM [1]. The corresponding Ki values were 36.7 ± 4.3 nM for P36 versus 53.9 ± 6.5 nM for pyrimethamine [1]. This demonstrates that P36 partially circumvents the steric clash responsible for pyrimethamine resistance.

Resistant PfDHFR Activity
Head-to-head
P36: IC50 39.69 μM, Ki 36.7 nM Pyrimethamine: IC50 >50 μM, Ki 53.9 nM ~32% Ki reduction vs. pyrimethamine
Supports mutant enzyme inhibition context against C59R+S108N PfDHFR
Bacterial complementation assay; purified mutant DHFR-TS
Antimalarial drug discovery DHFR inhibitor resistance Structure-activity relationship

Preferential P. vivax DHFR-TS Affinity

The compound demonstrates a Ki of 4.18 nM against wild‑type PvDHFR‑TS [1], which is approximately 2.6‑fold lower (i.e., greater affinity) than its Ki of 10.9 nM against wild‑type PfDHFR‑TS measured in a separate assay [2]. This species‑preferential inhibition profile is not observed with pyrimethamine, whose Ki against PvDHFR‑TS (0.21 nM) is actually lower than its PfDHFR‑TS Ki (0.6 nM) [2].

PvDHFR-TS Affinity
Cross-study
Ki 4.18 nM (PvDHFR-TS) Ki 10.9 nM (PfDHFR-TS); pyrimethamine 0.21/0.6 nM 2.6‑fold preference for P. vivax enzyme
Indicates species-selective inhibition profile for P. vivax enzyme studies
Purified recombinant wild-type PvDHFR-TS and PfDHFR-TS assays
P. vivax malaria Species selectivity DHFR-TS enzyme inhibition

Lipophilicity for Blood-Brain Barrier Penetration

The computed logP of 6‑methyl‑5‑phenylpyrimidine‑2,4‑diamine is 2.778 [1], modestly higher than the experimentally determined logP of 2.69 for pyrimethamine [2] and approaching the range of the CNS‑penetrant antifolate metoprine (logP 2.82) [2]. This incremental lipophilicity gain arises from replacement of the p‑chloro substituent with a hydrogen on the 5‑phenyl ring.

Lipophilicity (logP)
Cross-study
logP 2.778 (calculated) Pyrimethamine 2.69; metoprine 2.82; etoprine 3.19 +0.088 vs. pyrimethamine; near CNS-penetrant range
Lipophilicity shift may support blood-brain barrier penetration modeling
Computational logP; experimental comparator values
Lipophilicity optimization Blood‑brain barrier penetration CNS drug delivery

Simplified Scaffold for Derivatization

6‑Methyl‑5‑phenylpyrimidine‑2,4‑diamine has a molecular weight of 200.24 Da [1], notably lower than pyrimethamine (248.71 Da) and other 5‑(p‑chlorophenyl) analogs. The absence of the p‑chloro substituent eliminates a metabolic liability and a potential site for reactive metabolite formation, while the methyl group at C6 provides a synthetic handle for further elaboration [2].

Scaffold Properties
Class-level
MW 200.24 Da, no halogen Pyrimethamine: 248.71 Da, p‑Cl substituent ~19.5% lower molecular weight; halogen-free
Supports scaffold derivatization and library synthesis
Derived from molecular formula; class-level structural inference
Medicinal chemistry Lead optimization Scaffold derivatization

Application Scenarios for 6-Methyl-5-phenylpyrimidine-2,4-diamine


Antimalarial Lead Optimization for Resistant P. falciparum

Programs seeking to overcome pyrimethamine resistance conferred by C59R+S108N mutations can use P36 as a starting scaffold. Its Ki of 36.7 nM against the double‑mutant PfDHFR, compared to pyrimethamine's Ki of 53.9 nM [1], provides a measurable advantage that can be further optimized through structure‑guided design.

Selective DHFR Inhibitor for P. vivax Malaria

The 2.6‑fold preferential affinity for PvDHFR‑TS (Ki 4.18 nM) over PfDHFR‑TS (Ki 10.9 nM) [1] supports the use of P36 as a probe in P. vivax‑focused drug discovery. This selectivity profile is the inverse of pyrimethamine and may be exploited to design treatments specifically for vivax malaria, which lacks robust continuous culture systems.

CNS-Penetrant Antifolate Probe for Cerebral Malaria

With a logP of 2.778, P36 sits between pyrimethamine (logP 2.69) and the CNS‑distributed metoprine (logP 2.82) [1]. This physicochemical positioning makes it suitable for evaluating blood‑brain barrier penetration in murine models of cerebral malaria or CNS toxoplasmosis, where enhanced tissue distribution is critical for efficacy.

Scaffold Derivatization for Kinase and Antifolate Libraries

The low molecular weight (200.24 Da), absence of halogen substituents, and readily functionalizable C6‑methyl group [1] make P36 an economical and synthetically tractable core for parallel library synthesis. Procurement for medicinal chemistry campaigns targeting DHFR, TAM kinases, or other pyrimidine‑binding enzymes can leverage its simplified scaffold to accelerate SAR exploration.

Application
Selection Property
Validation Focus
Resistant PfDHFR lead optimization
Mutant enzyme inhibition profile
C59R+S108N DHFR-TS assay validation
P. vivax DHFR inhibitor probe
Species-selectivity ratio
PvDHFR-TS vs. PfDHFR-TS enzyme assays
CNS antifolate research tool
Lipophilicity range
Blood-brain barrier penetration assay
Medicinal chemistry scaffold
Molecular weight & functionalizability
Library synthesis yield & SAR expansion
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